9-Aminoacridine

DNA intercalation Biophysical chemistry Nucleic acid structure

9-Aminoacridine (9-AA, CAS 90-45-9) is a differentiated acridine DNA intercalator for researchers requiring compound-specific performance. Unlike acridine orange or proflavine, 9-AA uniquely inhibits 5′-3′ exonuclease activity while preserving 3′-5′ proofreading function, and exhibits the lowest photodynamic inactivation efficiency among acridine intercalators—ideal for live-cell imaging and photostability-sensitive assays. It retains full frameshift mutagenic activity in recA-deficient strains and induces 1.5 bp DNA lengthening per intercalation event vs. 1.0 bp for ethidium bromide. Select 9-AA for selective exonuclease blockade, minimal photochemical interference, and amplified helix extension in DNA topology studies.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 90-45-9
Cat. No. B1665356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Aminoacridine
CAS90-45-9
Synonyms9 Aminoacridine
9-Aminoacridine
Acridinamine
Aminacrine
Aminacrine Hydrochloride
Aminoacridine
Aminoacridine Hydrochloride
Aminopt
Hydrochloride, Aminacrine
Hydrochloride, Aminoacridine
Mykocert
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N
InChIInChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15)
InChIKeyXJGFWWJLMVZSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminoacridine (CAS 90-45-9): Scientific and Industrial Use Cases in DNA Intercalation and Fluorescence Research


9-Aminoacridine (9-AA) is a tricyclic aromatic amine classified as an acridine DNA intercalator, fluorescent probe, and frameshift mutagen. This compound intercalates into double-stranded DNA by inserting its planar aromatic ring system between adjacent base pairs, with in-plane short axes oriented parallel to DNA bases and long axes tilted relative to the helix axis [1]. In ethanol solution, 9-AA exhibits absorption maxima at 425 nm, 402 nm, and 383 nm with emission bands centered at 455 nm and 483 nm, and a monophasic fluorescence lifetime of 16.5 ns [2]. The compound is extensively utilized in molecular biology, genetics, and drug development research for its ability to probe DNA structure, induce defined frameshift mutations, and serve as a pH-sensitive fluorescent reporter in membrane studies [3].

9-Aminoacridine vs. Acridine Orange and Proflavine: Why Interchangeability Fails in Critical Assays


9-Aminoacridine exhibits a distinct biological and photophysical profile relative to other simple acridine intercalators such as acridine orange and proflavine. While all three compounds intercalate into DNA, 9-AA demonstrates uniquely low photodynamic inactivation efficiency against bacteriophage T4B, with a potency ranking of 9-aminoacridine < acridine yellow ≪ acriflavine < proflavine < acridine orange [1]. In DNA polymerase inhibition studies, 9-AA shows competitive inhibition with a Ki of 0.87–8.5 μM across the acridine class, yet uniquely exhibits no inhibition on denatured DNA or poly(dA)·(dT)₁₀ substrates, and selectively inhibits 5′-3′ exonuclease activity while leaving 3′-5′ exonuclease unaffected [2]. Furthermore, phosphorescence red-shift analysis reveals that 9-AA is less exposed to solvent when bound to DNA compared to acridine orange and proflavine, with a solvent exposure ranking of 9-aminoacridine < acridine orange ∼ proflavin [3]. These quantifiable differences mandate compound-specific selection in assays where phototoxicity, exonuclease inhibition, or solvent accessibility influence experimental outcomes.

9-Aminoacridine (CAS 90-45-9): Quantified Differential Performance Against Comparator Compounds


DNA Intercalation Geometry: 9-Aminoacridine vs. Ethidium Bromide - Base-Pair Lengthening Comparison

9-Aminoacridine induces greater DNA lengthening per bound molecule than the classic intercalator ethidium bromide. Electric orientation relaxation (EOR) measurements reveal that 9-AA lengthens DNA by 1.5 base-pair units per intercalation event, compared to 1.0 base-pair unit for ethidium bromide [1]. This 50% greater helix extension reflects the distinct intercalation geometry of 9-AA, wherein the in-plane short axes of the acridine ligand align perfectly parallel to DNA base planes, while the long axes are significantly tilted relative to the helix axis [1].

DNA intercalation Biophysical chemistry Nucleic acid structure

Frameshift Mutagenesis: 9-Aminoacridine vs. Quinacrine - −1 Frameshift Induction Potency

In the lacZ reversion assay in Escherichia coli, both 9-aminoacridine and quinacrine induce −1 frameshift mutations in runs of guanine residues, but 9-AA demonstrates greater potency as a mutagen [1]. Both compounds function as simple intercalators forming noncovalent associations with DNA, yet 9-AA is identified as the more potent inducer of −1 frameshifts [1]. Additionally, 9-AA retains full mutagenic effectiveness in recA-deficient bacterial backgrounds, whereas the antitumor acridine derivative AMSA (4′-(9-acridinylamino)methanesulfonanilide) shows markedly reduced activity under the same conditions [2].

Frameshift mutagenesis Genetic toxicology Ames test

DNA Polymerase Inhibition: 9-Aminoacridine vs. Proflavine - Competitive Inhibition Potency

9-Aminoacridine acts as a competitive inhibitor of DNA polymerase I with respect to DNA substrate, with a Ki value within the class-wide range of 0.87–8.5 μM for acridine derivatives [1]. Critically, 9-AA exhibits a unique inhibition profile compared to other acridines: it shows no inhibition when denatured DNA or poly(dA)·(dT)₁₀ is used as substrate, and it selectively inhibits 5′-3′ exonuclease activity while leaving 3′-5′ exonuclease activity unaffected [1]. This substrate specificity is not observed with other acridine derivatives such as proflavine or quinacrine, which inhibit DNA polymerase more broadly across substrate types [1].

DNA polymerase Enzymology Intercalator pharmacology

Photodynamic Inactivation Efficiency: 9-Aminoacridine vs. Acridine Orange - Bacteriophage T4B Inactivation Ranking

In photodynamic inactivation studies using coliphage T4B sensitized with acridine dyes and irradiated with visible light, 9-aminoacridine exhibits the lowest inactivation efficiency among tested acridines. The rank order of inactivation efficiency is 9-aminoacridine < acridine yellow ≪ acriflavine < proflavine < acridine orange [1]. Electron spin resonance (ESR) measurements confirm that light energy absorbed by the bound dye is transferred to phage nucleic acid with variable efficiency that directly correlates with inactivation potency, with 9-AA showing the lowest energy transfer efficiency [1]. Mutagenic activity of proflavine increases by 0.73 ± 0.08 × 10⁻³ in r/(r+r⁺) ratio per lethal hit, while 9-AA exhibits a lower mutagenic effect relative to inactivation [1].

Photodynamic therapy Virology Acridine photochemistry

Topoisomerase II Inhibition: 9-Aminoacridine vs. m-AMSA - Differential Activity Profile

9-Aminoacridine is inactive as an inhibitor of purified mouse leukemia L1210 DNA topoisomerase II, whereas the structurally related antitumor drug m-AMSA (4′-(9-acridinylamino)methanesulfon-m-anisidide) is a potent inhibitor of the same enzyme [1]. In chemoprotection studies, 9-AA demonstrates the highest protective activity among three tested acridine derivatives (9-AA, O-AMSA, and quinacrine) against the cytotoxicity of topoisomerase II-directed drugs including amsacrine, CI-921, AC, and etoposide in Lewis lung cell lines in vitro [2]. Notably, 9-AA protects against CI-921, amsacrine, AC, and etoposide but provides only partial protection against mitoxantrone and no protection against doxorubicin, indicating compound-specific chemoprotection [2].

Topoisomerase II Cancer chemotherapy DNA damage

Fluorescence Lifetime: 9-Aminoacridine Free vs. Surface-Adsorbed States

The fluorescence lifetime of 9-aminoacridine undergoes a dramatic change upon adsorption to αZr-phosphate (αZrP) particles. In ethanol solution, 9-AA exhibits a monophasic emission decay with a lifetime of 16.5 ns [1]. Upon adsorption to αZrP, the emission decay becomes biphasic with lifetimes of 1.6 ns (57% contribution) and 9.8 ns (43% contribution) [1]. This reduction in overall lifetime indicates enhanced non-radiative decay pathways when 9-AA is hydrogen-bonded to the particle surface, providing a sensitive probe for molecular association states [1].

Fluorescence spectroscopy Photophysics Nanomaterials

9-Aminoacridine: High-Value Application Scenarios Based on Quantified Differential Evidence


DNA Structural Perturbation Studies Requiring Maximal Helix Extension

9-Aminoacridine induces 1.5 base-pair DNA lengthening per intercalation event compared to 1.0 for ethidium bromide [1]. Researchers investigating DNA topology, supercoiling, or intercalator-induced structural transitions should select 9-AA when greater helix extension is required to amplify experimental signals or achieve specific conformational outcomes. The tilted long-axis orientation of 9-AA also provides distinct geometric constraints useful for molecular modeling and structural validation studies.

Frameshift Mutagenesis Assays in recA-Deficient Bacterial Strains

9-Aminoacridine retains full frameshift mutagenic activity in recA-deficient bacterial backgrounds, unlike AMSA and related antitumor acridines which show markedly reduced activity [2]. This property makes 9-AA the preferred positive control compound for validating mutagenesis assays in DNA repair-deficient strains, and for mechanistic studies distinguishing recA-dependent versus recA-independent mutagenic pathways. 9-AA is also more potent than quinacrine for −1 frameshift induction in guanine runs [3].

DNA Polymerase I 5′-3′ Exonuclease Selective Inhibition Studies

9-Aminoacridine uniquely inhibits 5′-3′ exonuclease activity of DNA polymerase I while leaving 3′-5′ exonuclease (proofreading) activity unaffected, and shows no inhibition on denatured DNA or poly(dA)·(dT)₁₀ substrates [4]. This selective inhibition profile is not observed with proflavine or quinacrine. Researchers investigating the mechanistic separation of polymerase and exonuclease functions should use 9-AA as a tool compound for selective 5′-3′ exonuclease blockade.

Low-Phototoxicity DNA Intercalation in Live-Cell or Photosensitive Assays

9-Aminoacridine exhibits the lowest photodynamic inactivation efficiency among acridine intercalators, with a rank order of 9-AA < acridine yellow ≪ acriflavine < proflavine < acridine orange [5]. For experiments requiring DNA intercalation with minimal photochemical interference—such as live-cell imaging, photostability-sensitive fluorescence measurements, or prolonged incubation studies—9-AA is the preferred acridine derivative to reduce photodynamic toxicity and background photochemistry.

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